molecular formula C11H12O3 B1677595 Myristicin CAS No. 607-91-0

Myristicin

Cat. No.: B1677595
CAS No.: 607-91-0
M. Wt: 192.21 g/mol
InChI Key: BNWJOHGLIBDBOB-UHFFFAOYSA-N
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Description

Myristicin is a naturally occurring compound found in various herbs and spices, most notably in nutmeg. It is a member of the alkenylbenzene class of chemical compounds and is known for its insecticidal properties and potential psychoactive effects. This compound is also present in black pepper, parsley, carrots, and celery seeds .

Mechanism of Action

Target of Action

Myristicin, a naturally occurring compound found in common herbs and spices such as nutmeg , has been shown to interact with several targets in the body. It has been suggested that it can modulate GABA receptors, possibly acting as an antagonist . It also interacts with enzymes and signaling pathways in the body .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been shown to suppress the action of the neurotransmitter acetylcholine, preventing certain nerves from firing . This anticholinergic effect is one of the ways this compound exerts its influence on the body. Additionally, it has been shown to regulate proliferation and apoptosis in oxidized low-density lipoprotein-stimulated human vascular smooth muscle cells and human umbilical vein endothelial cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate the PI3K/Akt/NF-κB signaling pathway . This pathway is crucial in many cellular processes, including cell survival, growth, and proliferation. By modulating this pathway, this compound can influence a wide range of cellular activities.

Pharmacokinetics

It is known that this compound is metabolized in the liver by enzymes of the cytochrome p450 complex . In silico studies have indicated that this compound fits five of the pharmacokinetic parameters established by Lipinski, indicating good membrane permeability and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have dose-dependent cytotoxicity in living cells . It also has anti-inflammatory properties, as demonstrated by its ability to inhibit the production of various cytokines, chemokines, and growth factors in macrophages . Furthermore, it has been shown to have antiproliferative activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that this compound may have a possible sun protection factor, through tests of light absorption and reactions with free radicals in vitro . .

Safety and Hazards

Although myristicin is safe when consumed in the small quantities typically found in food, high doses can have harmful effects . Consuming large amounts of this compound, typically through the ingestion of excessive quantities of nutmeg, can lead to 'nutmeg intoxication’ . It is harmful if swallowed and suspected of damaging fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

Myristicin is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates metabolites that remain active and may be responsible for its toxicity . In phase 1 metabolism, the main active metabolites are 1’-hydroxythis compound and 5-allyl-1-methoxy-2,3-dihydroxybenzene .

Cellular Effects

It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristicin can be synthesized through several methods, including microwave-assisted extraction and ultrasound-assisted extraction. These methods involve the use of plant materials such as nutmeg and mace, followed by gas chromatography-mass spectrometry analysis to determine the concentration of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils of nutmeg and other plants. The most effective method for extraction is microwave-assisted extraction, which generates deeper changes in sample structure compared to other techniques .

Chemical Reactions Analysis

Types of Reactions: Myristicin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to MMDMA (3-methoxy-4,5-methylenedioxyamphetamine) through controlled chemical synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products: The major products formed from the reactions of this compound include MMDMA and other amphetamine derivatives. These products are of interest due to their structural similarity to psychoactive compounds .

Properties

IUPAC Name

4-methoxy-6-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNWJOHGLIBDBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O3
Record name myristicin
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DSSTOX Substance ID

DTXSID1025693
Record name Myristicin
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Molecular Weight

192.21 g/mol
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Physical Description

Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma
Record name Myristicin
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Record name Myristicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg
Record name MYRISTICIN
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Record name Myristicin
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name MYRISTICIN
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/
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Density

1.1416 at 20 °C g/cu cm, 1.143-1.145
Record name MYRISTICIN
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Record name Myristicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/
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Vapor Pressure

0.00646 [mmHg]
Record name Myristicin
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Mechanism of Action

To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ..., Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ...
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CAS No.

607-91-0
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Record name 6-allyl-4-methoxy-1,3-benzodioxole
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Record name MYRISTICIN
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Melting Point

<-20 °C, < -20 °C
Record name MYRISTICIN
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Record name Myristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of myristicin?

A1: While the exact mechanism of action remains unclear, research suggests that this compound exerts its effects through multiple pathways. It has been shown to modulate the EGFR/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, ] Additionally, this compound influences the PI3K/Akt/NF-κB signaling pathway, implicated in inflammation and apoptosis. []

Q2: How does this compound affect gastric cancer cells?

A2: Studies demonstrate that this compound suppresses the growth of gastric cancer cells by inhibiting the EGFR/ERK signaling pathway. This inhibition leads to decreased expression of cyclins (proteins involved in cell cycle progression), increased expression of pro-apoptotic protein Bax, activation of caspases (executioner proteins of apoptosis), and enhanced cytochrome C release, ultimately promoting apoptosis in gastric cancer cells. []

Q3: What is the role of the metabolite 1'-hydroxythis compound in this compound's toxicity?

A3: Research indicates that 1'-hydroxythis compound, a metabolite generated through this compound bioactivation, plays a significant role in its toxicity. The formation of a this compound-N-acetylcysteine adduct, a result of this compound bioactivation, appears to be closely associated with this compound-induced cytotoxicity. []

Q4: How does this compound interact with the GABA(A) receptor?

A4: Contrary to traditional beliefs, studies in male Sprague-Dawley rats suggest that this compound does not exert anxiolytic effects through GABA(A) receptor modulation. Instead, it may promote anxiogenesis, potentially by antagonizing the anxiolytic effects of GABA(A) agonists like midazolam. []

Q5: What are the anti-inflammatory effects of this compound?

A5: this compound exhibits anti-inflammatory properties by inhibiting the production of various inflammatory mediators in dsRNA-stimulated macrophages. It significantly reduces the production of nitric oxide (NO), pro-inflammatory cytokines (IL-6, IL-10), chemokines (MCP-1, MCP-3), and growth factors, suggesting a potential role in mitigating inflammatory responses. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.

Q7: How is this compound typically characterized using spectroscopic techniques?

A7: Spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly employed to identify and characterize this compound. GC-MS helps determine the presence and relative abundance of this compound in complex mixtures like essential oils. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy, particularly 1H and 13C NMR, reveals the structure and arrangement of atoms within the this compound molecule. [, , , ]

Q8: Does the presence or absence of this compound impact the antimicrobial activity of nutmeg essential oil?

A8: Studies indicate that the presence of this compound contributes to the antimicrobial activity of nutmeg essential oil. While both the complete essential oil and the oil with this compound removed exhibit activity against bacteria like S. aureus, B. subtilis, and E. coli, the complete oil demonstrates greater inhibitory effects. []

Q9: Can this compound content be increased in nutmeg oil, and how does this impact its quality?

A9: Yes, this compound content in nutmeg oil can be increased through techniques like sequences distillation. This process involves multiple distillations under specific temperature and pressure conditions, resulting in a final product with a significantly higher percentage of this compound, which can enhance its distinct aroma and potential applications. []

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